molecular formula C20H26N2O4S B2527769 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1704669-95-3

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No.: B2527769
CAS No.: 1704669-95-3
M. Wt: 390.5
InChI Key: JJTCNXHMDXNIIO-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a dimethylsulfamoyl group and a 2-methoxy-2-phenylbutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride.

    Attachment of the 2-Methoxy-2-Phenylbutyl Side Chain: The side chain can be attached via a nucleophilic substitution reaction, where the benzamide core reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylpropyl)benzamide
  • 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylethyl)benzamide
  • 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylmethyl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide is unique due to its specific side chain structure, which can influence its chemical reactivity and biological activity. The presence of the 2-methoxy-2-phenylbutyl group may confer distinct properties compared to similar compounds with different side chains.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-20(26-4,17-9-7-6-8-10-17)15-21-19(23)16-11-13-18(14-12-16)27(24,25)22(2)3/h6-14H,5,15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTCNXHMDXNIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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